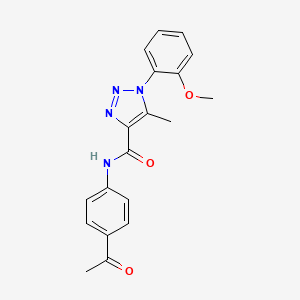
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole class, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 923226-87-3 |
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Achieved through a cycloaddition reaction between an azide and an alkyne.
- Introduction of Acetyl and Methoxy Groups : These groups are added via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC₅₀ = 1.1 μM
- HCT-116 (Colorectal Cancer) : IC₅₀ = 2.6 μM
- HepG2 (Liver Cancer) : IC₅₀ = 1.4 μM
These results indicate that the compound is more effective than standard chemotherapeutics such as doxorubicin and 5-fluorouracil . The mechanism of action is primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:
- Escherichia coli
- Staphylococcus aureus
The compound's antimicrobial efficacy is supported by molecular docking studies that suggest it interacts effectively with bacterial targets .
The biological activity of this compound can be attributed to its ability to modulate various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Pathways : It may disrupt key signaling pathways in cancer cells, leading to increased apoptosis and reduced cell viability.
Case Studies and Research Findings
Several research articles highlight the biological potential of related triazole compounds:
- A study synthesized various triazole derivatives and evaluated their antiproliferative properties, revealing that structural modifications significantly impact their effectiveness against cancer cell lines .
- Another investigation focused on the antimicrobial potential of triazole compounds, demonstrating their ability to inhibit pathogenic bacteria effectively .
属性
IUPAC Name |
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-10-8-14(9-11-15)13(2)24)21-22-23(12)16-6-4-5-7-17(16)26-3/h4-11H,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMOSLUNXHNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














